N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine
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Overview
Description
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C19H20N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine typically involves the reaction of 6-methylpyrimidine-2,4-diamine with benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of N4,N4-dibenzyl-6-methylpyrimidine-2,4-dione.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent used.
Scientific Research Applications
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methylpyrimidine-4,6-diamine: A simpler derivative of pyrimidine with similar structural features.
N4,N4-dimethyl-6-methylpyrimidine-2,4-diamine: Another derivative with different substituents on the nitrogen atoms.
Uniqueness
N4,N4-dibenzyl-6-methylpyrimidine-2,4-diamine is unique due to the presence of benzyl groups, which can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets. This structural feature distinguishes it from other pyrimidine derivatives and may contribute to its specific biological activities and applications.
Properties
IUPAC Name |
4-N,4-N-dibenzyl-6-methylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-15-12-18(22-19(20)21-15)23(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-12H,13-14H2,1H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMAPFPKBROEBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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